Cas no 37517-30-9 (Acebutolol)

Acebutolol structure
Acebutolol structure
Productnaam:Acebutolol
CAS-nummer:37517-30-9
MF:C18H28N2O4
MW:336.425925254822
CID:54722
PubChem ID:1978

Acebutolol Chemische en fysische eigenschappen

Naam en identificatie

    • N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)butyramide
    • N-[3-Acetyl-4-(2-hydroxy-3-propan-2-ylamino-propoxy)-phenyl]butanamide
    • Acebutolol
    • Acebutolol Discontinued. See: A123800
    • EN300-7398930
    • (+-)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)butanamide
    • DS-3129
    • Sectral (Salt/Mix)
    • Spectrum5_001399
    • Acebutololum (INN-Latin)
    • Acebrutololum (INN-Latin)
    • BPBio1_000283
    • (.+/-.)-3'-Acetyl-4'-[2-hydroxy-3-(1-methylethylamino)propoxy]butyranilide
    • AB00053574_13
    • Acebutolol [USAN:INN:BAN]
    • Butanamide, N-(3-acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-,monohydrochloride,(+-)-
    • Spectrum3_000573
    • (.+/-.)-3'-Acetyl-4'-[2-hydroxy-3-(isopropylamino)propoxy]butyranilide
    • KBioGR_001283
    • Acebutolol (USAN/INN)
    • SPBio_001499
    • (+-)-Acebutolol
    • CS-0009240
    • 3'-Acetyl-4'-(2-hydroxy-3-isopropylaminopropoxy)butyranilid
    • (.+/-.)-Acebutolol
    • NINDS_000612
    • HY-17497
    • BRD-A29260609-003-15-3
    • Butanamide, N-(3-acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, (+-)-
    • (+/-)-3'-ACETYL-4'-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)BUTYRANILIDE
    • N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide
    • Wesfalin (Salt/Mix)
    • Prestwick2_000069
    • Monitan
    • 37517-30-9
    • AKOS015963037
    • Acebutololum
    • N-(3-acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)butanamide
    • 5'-Butyramido-2'-(2-hydroxy-3-isopropylaminopropoxy)acetophenone
    • GTPL7107
    • Acetobutolol (INN-Spanish)
    • Acebrutololum [INN-Latin]
    • ACEBUTOLOL [MI]
    • Acebutololo
    • Q418857
    • (+/-)-acebutolol
    • KBio2_000971
    • Acetobutolol
    • KBio1_000612
    • SPBio_002178
    • NS00006043
    • 1-(2-Acetyl-4-n-butyramidophenoxy)-2-hydroxy-3-isopropylaminopropane
    • Butanamide, N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-
    • BSPBio_000257
    • (-)-ACEBUTOLOL
    • EINECS 253-539-0
    • N-(3-Acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl)butanamide
    • AB00053574_14
    • Spectrum_000491
    • 28197-63-9
    • KBio3_001486
    • KBio2_006107
    • A935714
    • L000998
    • DB01193
    • FT-0660954
    • AB00053574
    • BDBM25755
    • Acebutololum [INN-Latin]
    • DivK1c_000612
    • N-(3-acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)butanamide
    • KBioSS_000971
    • NCGC00018215-02
    • dl-Acebutolol
    • MFCD00599435
    • KBio2_003539
    • SBI-0051584.P003
    • N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide
    • DTXSID2048539
    • N-(3-acetyl-4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)butanamide
    • (.+/-.)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)butanamide
    • IL 17803A (Salt/Mix)
    • C06803
    • Prestwick1_000069
    • ACEBUTOLOL [USAN]
    • Acebrutololum
    • CHEMBL642
    • SCHEMBL3772
    • IDI1_000612
    • C07AB04
    • CCRIS 9214
    • Sectral
    • D02338
    • 3'-Acetyl-4'-(2-hydroxy-3-(isopropylamino)propoxy)butyranilide
    • Discontinued. See: A123800
    • Prestwick0_000069
    • BSPBio_001986
    • ACEBUTOLOL [VANDF]
    • N-(3-Acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl)butanamide #
    • AT39841
    • Prestwick3_000069
    • Spectrum4_000802
    • ACEBUTOLOL [MART.]
    • BRD-A29260609-003-05-4
    • 67P356D8GH
    • Butanamide, N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, (.+/-.)-
    • Acetobutolol [INN-Spanish]
    • ACEBUTOLOL [INN]
    • ACEBUTOLOL (MART.)
    • (+-)-3'-Acetyl-4'-(2-hydroxy-3-(isopropylamino)propoxy)butyranilide
    • Neptal
    • GOEMGAFJFRBGGG-UHFFFAOYSA-N
    • 3'-(Acetyl-4'-(2-hydroxy-3-(isopropylamino)propoxy)butyranilide
    • N-(3-acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanimidic acid
    • BUTANAMIDE, N-(3-ACETYL-4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-, (+/-)-
    • DTXCID8028006
    • Epitope ID:146105
    • Spectrum2_001340
    • RP 21823
    • UNII-67P356D8GH
    • N-(3-acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide
    • N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
    • ACEBUTOLOL [WHO-DD]
    • N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide
    • BRN 2162244
    • CHEBI:2379
    • BRD-A29260609-003-26-0
    • BRD-A29260609-003-25-2
    • Butanamide,N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-
    • DB-069556
    • MDL: MFCD00599435
    • Inchi: InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)
    • InChI-sleutel: GOEMGAFJFRBGGG-UHFFFAOYSA-N
    • LACHT: CCCC(NC1=CC(C(C)=O)=C(OCC(O)CNC(C)C)C=C1)=O

Berekende eigenschappen

  • Exacte massa: 336.20500
  • Monoisotopische massa: 336.20490738g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 11
  • Complexiteit: 401
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 87.7Ų
  • XLogP3: 1.7

Experimentele eigenschappen

  • Dichtheid: 1.1748 (rough estimate)
  • Smeltpunt: 119-123 ºC
  • Kookpunt: 472.9°C (rough estimate)
  • Brekindex: 1.5700 (estimate)
  • Waterverdelingscoëfficiënt: 259 mg/L
  • PSA: 87.66000
  • LogboekP: 2.82940

Acebutolol Beveiligingsinformatie

Acebutolol Douanegegevens

  • HS-CODE:2924299090
  • Douanegegevens:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Acebutolol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
1PlusChem
1P00I7UT-100mg
Butanamide,N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-
37517-30-9 98%
100mg
$73.00 2025-02-28
A2B Chem LLC
AI49189-250mg
N-(3-acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide
37517-30-9 ≥95%
250mg
$106.00 2024-04-20
A2B Chem LLC
AI49189-10g
N-(3-acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide
37517-30-9 95%
10g
$499.00 2024-04-20
Crysdot LLC
CD12077597-1g
N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)butyramide
37517-30-9 97%
1g
$50 2024-07-24
A2B Chem LLC
AI49189-5g
N-(3-acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide
37517-30-9 95%
5g
$304.00 2024-04-20
1PlusChem
1P00I7UT-10g
Butanamide,N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-
37517-30-9 95%
10g
$532.00 2025-02-28
1PlusChem
1P00I7UT-5g
Butanamide,N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-
37517-30-9 95%
5g
$317.00 2025-02-28
Enamine
EN300-7398930-0.05g
N-(3-acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide
37517-30-9 95.0%
0.05g
$2755.0 2025-03-11
1PlusChem
1P00I7UT-1g
Butanamide,N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-
37517-30-9 95%
1g
$117.00 2025-02-28
Crysdot LLC
CD12077597-5g
N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)butyramide
37517-30-9 97%
5g
$150 2024-07-24

Acebutolol Gerelateerde literatuur

Aanbevolen leveranciers
atkchemica
(CAS:37517-30-9)Acebutolol
CL0404
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek